molecular formula C12H23BF3KN2O3 B1451830 Potassium 2-(4-Boc-piperazin-1-yl)ethoxymethyltrifluoroborate CAS No. 1452383-14-0

Potassium 2-(4-Boc-piperazin-1-yl)ethoxymethyltrifluoroborate

Cat. No. B1451830
M. Wt: 350.23 g/mol
InChI Key: VWUIDRICJGFLPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium 2-(4-Boc-piperazin-1-yl)ethoxymethyltrifluoroborate (K2-PEMTFB) is a novel organic compound that has been used in a variety of research applications. This compound is a derivative of piperazine, which is an organic compound that is commonly found in a variety of pharmaceuticals and other compounds. K2-PEMTFB has been used in many research applications, including the synthesis of other organic compounds and the study of biochemical and physiological effects. In

Scientific Research Applications

Use in Chemical Synthesis

Potassium 2-(4-(N-Boc)-piperazin-1-yl)ethoxymethyltrifluoroborate is used as a building block or intermediate in the synthesis of several novel organic compounds .

Method of Application

Two derivatives of N-Boc piperazine were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies . The structures of both derivatives were further confirmed by single crystal X-ray diffraction analysis .

Results or Outcomes

The synthesized compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . The diverse biological activities of the compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .

Development of Novel Therapeutic Agents

This compound has been used in the development of novel therapeutic agents that target Poly (ADP-Ribose) Polymerase in human breast cancer cells .

Method of Application

A number of uracil amides were synthesized and screened for the loss of cell viability in a human-estrogen-receptor-positive breast cancer cell line .

Results or Outcomes

The synthesized compounds were found to cleave poly (ADP-ribose) polymerase, which is a key protein involved in DNA repair and cell death . This suggests that these compounds could potentially be used as therapeutic agents for the treatment of breast cancer .

Use in Material Science

This compound has been used in the field of material science .

Results or Outcomes

The outcomes of these studies can also vary greatly, but the use of this compound can often lead to the development of new materials with unique properties .

Use in Chromatography

This compound has been used in the field of chromatography .

Method of Application

In chromatography, it’s often used as a reagent or intermediate in the preparation of samples or the development of new chromatographic techniques .

Results or Outcomes

The use of this compound in chromatography can lead to improved separation techniques, allowing for more accurate and precise analysis of complex mixtures .

properties

IUPAC Name

potassium;trifluoro-[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethoxymethyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23BF3N2O3.K/c1-12(2,3)21-11(19)18-6-4-17(5-7-18)8-9-20-10-13(14,15)16;/h4-10H2,1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUIDRICJGFLPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](COCCN1CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BF3KN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 2-(4-Boc-piperazin-1-yl)ethoxymethyltrifluoroborate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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